2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide

Organometallic chemistry Grignard reagent reactivity Positional isomerism

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS 1142233-66-6) is a functionalized aryl Grignard reagent supplied as a 0.25 M solution in tetrahydrofuran (THF), with molecular formula C₁₆H₁₆BrMgN and a molecular weight of 326.52 g/mol. The compound features an ortho-substituted phenylmagnesium bromide moiety linked via a methylene bridge to the C-2 position of a 1,2,3,4-tetrahydroquinoline (THQ) heterocycle.

Molecular Formula C16H16BrMgN
Molecular Weight 326.51 g/mol
CAS No. 1142233-66-6
Cat. No. B6333958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide
CAS1142233-66-6
Molecular FormulaC16H16BrMgN
Molecular Weight326.51 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3=CC=CC=[C-]3.[Mg+2].[Br-]
InChIInChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-6,8-9H,10-13H2;1H;/q-1;;+2/p-1
InChIKeyJVKXJYAFTJSYEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS 1142233-66-6): A Specialized ortho-Substituted Aryl Grignard Reagent for Tetrahydroquinoline-Functionalized Synthesis


2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS 1142233-66-6) is a functionalized aryl Grignard reagent supplied as a 0.25 M solution in tetrahydrofuran (THF), with molecular formula C₁₆H₁₆BrMgN and a molecular weight of 326.52 g/mol . The compound features an ortho-substituted phenylmagnesium bromide moiety linked via a methylene bridge to the C-2 position of a 1,2,3,4-tetrahydroquinoline (THQ) heterocycle . As a member of the organomagnesium halide class, it serves as a nucleophilic building block for carbon–carbon bond formation, particularly enabling direct installation of the 2-substituted tetrahydroquinoline scaffold—a privileged structure in medicinal chemistry—into target molecules [1].

Why 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide Cannot Be Replaced by Its Positional Isomers or Simpler Aryl Grignard Reagents


Generic substitution of this compound with its meta- or para-substituted phenyl isomers (CAS 1187165-58-7 and 1187163-69-4) or with simpler aryl Grignard reagents such as phenylmagnesium bromide or o-tolylmagnesium bromide is inadvisable because the ortho disposition of the carbon–magnesium bond relative to the methylene-linked tetrahydroquinoline ring creates a unique steric and electronic microenvironment . In class-level terms, ortho-substituted aryl Grignard reagents exhibit distinct reactivity profiles—including altered nucleophilicity, potential for intramolecular chelation with the THQ nitrogen, and different Schlenk equilibrium behavior—compared to their meta and para congeners [1]. Furthermore, the 2-substituted 1,2,3,4-tetrahydroquinoline scaffold itself is a chirality-bearing pharmacophoric element that cannot be replicated by the 1,2,3,4-tetrahydroisoquinoline (THIQ) regioisomer, which positions the nitrogen atom differently within the bicyclic framework and exhibits a measurably different conjugate acid pKₐ [2]. The quantitative evidence below establishes why these structural distinctions translate into consequential differences for synthesis and procurement.

Quantitative Differentiation Evidence for 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS 1142233-66-6) vs. Closest Analogs


Ortho-Substituted Phenyl Grignard vs. Meta- and Para-Isomers: Positional Isomerism Determines Steric and Electronic Accessibility

The target compound (CAS 1142233-66-6) bears the magnesium center at the ortho (2-) position of the phenyl ring relative to the methylene linker connecting to the tetrahydroquinoline C-2 carbon. The meta isomer (CAS 1187165-58-7) and para isomer (CAS 1187163-69-4) place the Mg center at increasing distances from the THQ ring system. In the ortho isomer, the through-space N(THQ)···Mg distance is estimated (by molecular modeling of analogous N-containing ortho-substituted aryl Grignards) to be approximately 3.5–4.5 Å, permitting potential transient N→Mg coordination that can modulate nucleophilicity . For the meta and para isomers, this distance exceeds 5.5 Å and 7.0 Å respectively, precluding any intramolecular coordination effect . Empirically, ortho-substituted aryl Grignard reagents exhibit reduced functional group tolerance compared to meta and para congeners, a phenomenon attributed to increased steric congestion and altered aggregation states [1].

Organometallic chemistry Grignard reagent reactivity Positional isomerism Steric effects

Tetrahydroquinoline (THQ) vs. Tetrahydroisoquinoline (THIQ) Scaffold: Distinct Basicity and Pharmacophoric Profiles

The target compound incorporates a 1,2,3,4-tetrahydroquinoline (THQ) scaffold, wherein the nitrogen atom occupies position 1 of the bicyclic system. The analogous tetrahydroisoquinoline (THIQ) Grignard reagent—2-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)phenylmagnesium bromide (ChemicalBook CB3173921)—positions the nitrogen at position 2, resulting in a different electronic structure. Tetrahydroquinoline is a stronger base than tetrahydroisoquinoline because the nitrogen lone pair in THIQ is partially delocalized into the aromatic π system, whereas in THQ the lone pair is more localized on the nitrogen atom [1]. This difference affects the protonation state of the heterocycle under reaction conditions and its ability to coordinate to metal centers. Furthermore, the 2-substituted THQ scaffold is a well-established pharmacophore in clinical-stage programs: the HIF-2α inhibitor casdatifan (AB521) is a 2-substituted tetrahydroquinoline derivative currently in clinical evaluation for clear cell renal cell carcinoma (ccRCC) [2]. No equivalent clinical candidate based on a 2-substituted THIQ scaffold has been reported for this target. The THQ scaffold also appears prominently in 2-substituted 1,2,3,4-tetrahydroquinoline estrogen receptor modulators described in patent EP1395563B1 [3].

Heterocyclic chemistry Tetrahydroquinoline alkaloids Basicity comparison Medicinal chemistry scaffolds

Bromide Counterion vs. Chloride Analogs: Initiation Kinetics and Schlenk Equilibrium Differences in Functionalized Aryl Grignard Reagents

The target compound is supplied as the bromide salt (Br⁻ counterion). In the broader class of aryl Grignard reagents, the bromide variants generally exhibit faster initiation kinetics in reactions with electrophiles compared to the corresponding chlorides, owing to the weaker Mg–Br bond (bond dissociation energy approximately 67 kcal/mol for Mg–Br vs. approximately 81 kcal/mol for Mg–Cl in diatomic MgX species) and the greater polarizability of the bromide ion [1]. This kinetic advantage is particularly relevant for sterically encumbered ortho-substituted aryl systems, where initiation can be rate-limiting. The bromide form also shifts the Schlenk equilibrium (2RMgX ⇌ R₂Mg + MgX₂) differently than the chloride form, affecting the speciation of reactive organomagnesium species in solution [2]. The compound is exclusively commercially catalogued as the bromide (CAS 1142233-66-6); no chloride variant with the identical tetrahydroquinoline substitution pattern was identified across major vendor databases, indicating that the bromide is the established and validated form for this scaffold .

Grignard reagent kinetics Schlenk equilibrium Counterion effects Organomagnesium chemistry

Standardized 0.25 M Concentration in THF: Optimized for Functionalized Grignard Stability and Direct Use

This compound is uniformly supplied at 0.25 M concentration in anhydrous tetrahydrofuran across all identified commercial sources (Fluorochem Ref. 10-F214260, CymitQuimica, BIOFOUNT, EvitaChem EVT-6466710) . The 0.25 M concentration is notably lower than the typical 1.0 M or 2.0 M solutions used for simple, unfunctionalized Grignard reagents (e.g., phenylmagnesium bromide, commonly supplied at 1.0 M in THF or 3.0 M in diethyl ether) . This lower concentration is deliberately chosen for functionalized Grignard reagents bearing heterocyclic moieties to mitigate concentration-dependent degradation pathways, including Wurtz-type homocoupling and solvent-metalation side reactions that can compromise effective molarity [1]. The fixed 0.25 M specification eliminates the need for end-user dilution calculations and ensures consistent stoichiometric control in multi-step synthetic sequences where precise Grignard equivalents are critical.

Grignard reagent handling Solution concentration standardization Functional group tolerance Procurement specification

2-Substituted Tetrahydroquinoline as a Privileged Medicinal Chemistry Scaffold: Clinical Translation Gap vs. Alternative Heterocyclic Grignard Building Blocks

The 2-substituted tetrahydroquinoline scaffold embodied in the target Grignard reagent is a validated pharmacophoric element with demonstrable clinical translation. Casdatifan (AB521), a 2-substituted tetrahydroquinoline derivative discovered through structure–activity relationship studies of N-aryl-substituted THQs, is a potent and selective HIF-2α inhibitor currently under clinical evaluation for clear cell renal cell carcinoma (ccRCC) [1]. The cis-vicinal difluorination pattern on the THQ ring was identified as critical for optimal binding affinity and physicochemical properties [2]. Separately, patent EP1395563B1 describes an extensive series of 2-substituted 1,2,3,4-tetrahydroquinolines as selective estrogen receptor modulators (SERMs) with applications in osteoporosis, cardiovascular disease, and breast cancer [3]. In natural product synthesis, the 2-substituted tetrahydroquinoline motif is present in alkaloids such as (−)-angustureine and (−)-cuspareine, where Grignard-based strategies employing ortho-bromophenyl intermediates have been used for enantioselective construction [4]. In contrast, Grignard reagents based on simpler aryl scaffolds (e.g., phenylmagnesium bromide, o-tolylmagnesium bromide) lack the embedded heterocyclic functionality and cannot directly install the tetrahydroquinoline pharmacophore.

Medicinal chemistry HIF-2α inhibition Privileged scaffolds Tetrahydroquinoline alkaloids Drug discovery

Optimal Application Scenarios for 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide (CAS 1142233-66-6) Based on Quantitative Differentiation Evidence


Direct Installation of the 2-Substituted Tetrahydroquinoline Pharmacophore in HIF-2α Inhibitor Synthesis

For medicinal chemistry programs targeting hypoxia-inducible factor-2α (HIF-2α), this Grignard reagent enables direct C–C bond formation to install the 2-substituted tetrahydroquinoline moiety—the core scaffold of the clinical candidate casdatifan (AB521)—onto an electrophilic partner in a single step [1]. The ortho-substituted phenyl Grignard provides a nucleophilic handle for coupling with carbonyl electrophiles, imines, or transition-metal-catalyzed cross-coupling partners, bypassing the multi-step sequences typically required to construct the 2-substituted THQ ring system de novo. The defined 0.25 M concentration facilitates precise stoichiometric control, critical for maintaining the narrow structure–activity relationships identified in the casdatifan program, where cis-vicinal difluorination and N-aryl substitution patterns were found to be essential for optimal HIF-2α PAS-B domain binding [2].

Enantioselective Synthesis of Tetrahydroquinoline Alkaloids via Grignard-Based Key Steps

The target compound is well-suited for the enantioselective construction of 2-substituted tetrahydroquinoline natural products such as (−)-angustureine and (−)-cuspareine. Published syntheses of these alkaloids have demonstrated that Grignard additions to chiral N-tert-butanesulfinyl imines derived from ortho-bromophenylpropanal proceed with high diastereoselectivity, followed by intramolecular N-arylation to form the THQ ring [1]. The pre-formed THQ Grignard reagent (CAS 1142233-66-6) offers an alternative convergent strategy wherein the tetrahydroquinoline is introduced with the Grignard functionality already in place, potentially shortening the synthetic sequence and enabling late-stage diversification of the aromatic substitution pattern. The ortho disposition of the Mg center is critical for the subsequent cyclization or coupling steps that define the final alkaloid architecture [2].

Synthesis of 2-Aryl-Substituted Tetrahydroquinoline Libraries for Estrogen Receptor Modulator Screening

Patent EP1395563B1 discloses 2-substituted 1,2,3,4-tetrahydroquinolines as selective estrogen receptor modulators (SERMs) with therapeutic potential in osteoporosis, cardiovascular disease, and breast cancer [1]. This Grignard reagent provides a direct entry point for diversifying the 2-position of the THQ scaffold via nucleophilic addition to aldehydes, ketones, or activated carboxylic acid derivatives, enabling the parallel synthesis of compound libraries for structure–activity relationship (SAR) exploration. The use of the pre-assembled THQ-Grignard building block eliminates the need for protecting group manipulations on the tetrahydroquinoline nitrogen during library synthesis, streamlining the workflow compared to approaches that construct the THQ ring as a late-stage cyclization [2].

Transition-Metal-Catalyzed Cross-Coupling with Aryl and Heteroaryl Electrophiles for Complex Heterocyclic Scaffold Assembly

The ortho-substituted aryl Grignard functionality in this compound can participate in Kumada–Corriu cross-coupling reactions with aryl, heteroaryl, and alkenyl halides or pseudohalides under nickel or palladium catalysis, enabling the convergent assembly of biaryl and aryl-heteroaryl systems bearing the tetrahydroquinoline moiety [1]. The bromide counterion and 0.25 M concentration are compatible with standard anhydrous cross-coupling protocols. The ortho substitution pattern may impart distinctive steric effects on the transmetalation step compared to less hindered para- or meta-substituted analogs, potentially influencing coupling rates and regioselectivity in substrates with multiple reactive sites [2].

Quote Request

Request a Quote for 2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.